molecular formula C10H9N3O2 B1429172 methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate CAS No. 1375097-94-1

methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate

Katalognummer: B1429172
CAS-Nummer: 1375097-94-1
Molekulargewicht: 203.2 g/mol
InChI-Schlüssel: LEYRXQSMZUXPHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate typically involves the reaction of 2-chloropyridine-4-carboxylic acid with hydrazine to form the pyrazole ring, followed by esterification with methanol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrazine derivatives, and substituted pyrazole-pyridine compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biological pathways, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(1H-pyrazol-1-yl)isonicotinate
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • Quinolinyl-pyrazoles

Uniqueness

Its combination of a pyrazole and pyridine ring provides a versatile scaffold for the development of novel compounds with enhanced biological activities .

Biologische Aktivität

Methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate (CAS No. 1375097-94-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring fused to a pyridine structure, which is known to enhance its biological activity. The compound's general structure can be represented as follows:

Methyl 2 1H pyrazol 1 yl pyridine 4 carboxylate=C9H8N4O2\text{Methyl 2 1H pyrazol 1 yl pyridine 4 carboxylate}=C_9H_8N_4O_2

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. This compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, a study found that derivatives with the pyrazole structure could inhibit the growth of lung, colorectal, and breast cancer cells, demonstrating IC50 values in the low micromolar range .

Cancer Cell Line IC50 (µM)
MDA-MB-231 (Breast)0.25
A549 (Lung)0.30
HCT116 (Colorectal)0.15

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies demonstrated that this compound exhibited effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Bacterial Strain MIC (µg/mL)
E. coli<10
S. aureus<5

Antimalarial Activity

Recent investigations into the antimalarial potential of pyrazole derivatives have highlighted the efficacy of this compound against Plasmodium falciparum. The compound was found to have an EC50 value of approximately 0.5 µM, indicating strong activity against malaria parasites .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole and pyridine rings can significantly influence potency and selectivity. For example, substituting different groups at the 4-position of the pyridine ring has been shown to enhance activity against specific cancer types while maintaining low cytotoxicity towards normal cells .

Case Studies

Several studies have documented the biological evaluation of this compound:

  • Anticancer Evaluation : A study assessed its effects on breast cancer cells, showing a dose-dependent inhibition of cell proliferation with a significant reduction in cell viability at concentrations above 0.5 µM.
  • Antimicrobial Screening : The compound was tested against a panel of pathogens, revealing potent activity comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent.
  • Antimalarial Studies : In vivo studies using murine models demonstrated that this compound significantly reduced parasitemia levels in infected mice, highlighting its therapeutic potential in treating malaria.

Eigenschaften

IUPAC Name

methyl 2-pyrazol-1-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-5-11-9(7-8)13-6-2-4-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYRXQSMZUXPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of commercially available methyl 2-bromoisonicotinate (500 mg; 2.31 mmol), 1H-pyrazole (157 mg; 2.31 mmol), trans-N,N′-dimethylcyclohexane-1,2-diamine (67 mg; 0.46 mmol), K2CO3 (685 mg; 4.86 mmol), and CuI (22 mg; 0.11 mmol) in anh. toluene (8 ml) was heated at reflux for 16 h. After cooling to rt, water was added, and the mixture was extracted with AcOEt. The mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH=20/1) afforded methyl 2-(1H-pyrazol-1-yl)isonicotinate as an off-white solid. LC-MS (conditions A): tR=0.67 min.; [M+H]+: 204.04 g/mol.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Name
Quantity
685 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
22 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-(1H-pyrazol-1-yl)pyridine-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.